2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole
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Overview
Description
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole is an organic compound characterized by its unique structure, which includes a benzoxazole ring and a 2,3-dimethoxyphenyl group connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-aminophenol under basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce ethyl derivatives.
Scientific Research Applications
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares the dimethoxyphenyl group but lacks the benzoxazole ring.
4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol: Similar structure with a phenol group instead of a benzoxazole ring.
Uniqueness
2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole is unique due to its combination of the benzoxazole ring and the 2,3-dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-15-9-5-6-12(17(15)20-2)10-11-16-18-13-7-3-4-8-14(13)21-16/h3-11H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUIJTJJHIIJAK-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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